9(R),10(S)-Epoxy-12(Z)-octadecenoic acid
Overview
Description
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid is a chiral epoxide derived from oleic acid It is a fatty acid epoxide with significant biological and chemical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid typically involves the epoxidation of oleic acid. This can be achieved through various methods, including:
Chemical Epoxidation: Oleic acid can be epoxidized using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide.
Enzymatic Epoxidation: Enzymes such as cytochrome P450 monooxygenases can catalyze the epoxidation of oleic acid, providing a more environmentally friendly and selective approach.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling cascades. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
(9S,10R)-(12Z)-9,10-Epoxyoctadecenoic acid: An enantiomer with similar chemical properties but different biological activities.
(9R,10S)-9,10-Epoxyoctadecanoic acid: A saturated analog with distinct reactivity and applications.
Uniqueness
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid is unique due to its specific chiral configuration and unsaturation, which confer distinct chemical reactivity and biological activity compared to its analogs and enantiomers.
Properties
IUPAC Name |
8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKMFOXMZRGRB-SQGUUQMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-56-0 | |
Record name | Coronaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORONARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U94YS1WZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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